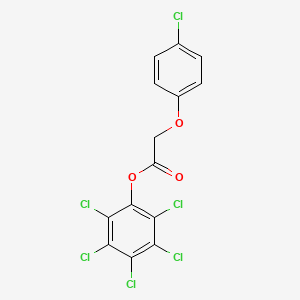
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine, also known as 6-chloro-2-MS-4-MPA, is a synthetic compound that has generated considerable interest in the scientific community due to its potential applications in a wide range of fields. 6-chloro-2-MS-4-MPA is an important intermediate in the synthesis of a number of pharmaceuticals, and has been used in various laboratory experiments, including those involving biochemical and physiological effects. We will also explore the potential future directions of 6-chloro-2-MS-4-MPA.
Scientific Research Applications
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA is a versatile intermediate that can be used in a variety of organic syntheses. It is used in the synthesis of pharmaceuticals such as the anti-inflammatory drug ibuprofen, the anti-cancer drug imatinib, and the antimalarial drug artemisinin. It is also used in the synthesis of the anti-allergy drug cetirizine. Additionally, 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA is used in the synthesis of other compounds such as the antifungal drug fluconazole and the anti-anxiety drug alprazolam.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA is not fully understood, but it is known to be involved in the synthesis of a number of pharmaceuticals. It is believed that the compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule and forming a covalent bond between the two. This reaction produces the desired product, which is then isolated and purified.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA are not fully understood. However, it is known that the compound is involved in the synthesis of a number of pharmaceuticals, which have various effects on the body. For example, ibuprofen is an anti-inflammatory drug, while imatinib is an anti-cancer drug. In addition, 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA has been shown to be involved in the synthesis of the antifungal drug fluconazole and the anti-anxiety drug alprazolam.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA in laboratory experiments is that it is a versatile intermediate that can be used in a variety of organic syntheses. Additionally, it can be used in the synthesis of a number of pharmaceuticals, which can be used to study the biochemical and physiological effects of these drugs. However, the compound is not without its limitations. For example, it is not very stable and can be easily degraded in the presence of light and heat. Additionally, it can be difficult to obtain in pure form, as it is often contaminated with other compounds.
Future Directions
Given the wide range of potential applications of 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amineS-4-MPA, there are a number of possible future directions. For example, the compound could be used in the synthesis of new pharmaceuticals, such as those targeting novel diseases or conditions. Additionally, the compound could be used in the synthesis of new compounds with improved properties, such as improved solubility or increased stability. Finally, the compound could be used to study the biochemical and physiological effects of drugs more effectively, as it can be used to synthesize a wide range of pharmaceuticals.
properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-19-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)20(2,17)18/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOPCDZFSSMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604188 | |
| Record name | 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine | |
CAS RN |
86627-03-4 | |
| Record name | 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)

![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)



